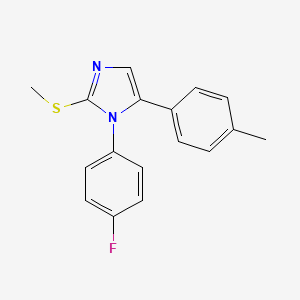

1-(4-fluorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole, also known as FMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for understanding various biological processes.

Scientific Research Applications

Fuel Cell Electrolytes

1-(4-fluorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole and its derivatives have been studied for their application in fuel cells. Schechter and Savinell (2002) explored imidazole additives in polybenzimidazole equilibrated with phosphoric acid, demonstrating that these compounds can enhance high-temperature proton conductivity in polymer electrolytes for fuel cells (Schechter & Savinell, 2002).

Corrosion Inhibition

Imidazole derivatives, including those similar in structure to this compound, have been investigated for their effectiveness in inhibiting copper corrosion. Gašparac et al. (2000) found that these compounds, especially 1-(p-tolyl)-4-methylimidazole, exhibit high inhibitory efficiency against copper corrosion in acidic environments, suggesting their potential use in protecting metal surfaces (Gašparac et al., 2000).

Room-Temperature Ionic Liquids

Derivatives of imidazole, including 1-butyl-3-methyl-imidazolium compounds, have been utilized as solvents in chemical processes. Van den Broeke et al. (2002) demonstrated the use of a novel fluorous room-temperature ionic liquid as a solvent for catalysis, highlighting its efficiency and ability to be recycled (Van den Broeke et al., 2002).

Biomedical Applications

Imidazole derivatives have been explored for their interactions with biological molecules and potential biomedical applications. Jayabharathi et al. (2019) synthesized a new imidazole derivative and investigated its binding to the active site of Candida albicans dihydrofolate reductase, indicating potential antifungal applications (Jayashree et al., 2019).

Material Science and Nanotechnology

Imidazole derivatives have been studied for their interaction with nanomaterials. Jayabharathi et al. (2015) investigated the binding interactions of a bioactive fluorophore, an imidazole derivative, with ZnO nanocrystals, suggesting applications in nanotechnology and material science (Jayabharathi et al., 2015).

properties

IUPAC Name |

1-(4-fluorophenyl)-5-(4-methylphenyl)-2-methylsulfanylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2S/c1-12-3-5-13(6-4-12)16-11-19-17(21-2)20(16)15-9-7-14(18)8-10-15/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSFGWRGPDTEKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2378388.png)

![3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2378395.png)

![4-fluoro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378398.png)

![(E)-3-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2378403.png)

![3-(3-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B2378404.png)

![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2378405.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2378406.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-carboxamide](/img/structure/B2378408.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2378411.png)